Cas no 502-56-7 (5-Nonanone)
5-Nonanone Chemical and Physical Properties
Names and Identifiers
-
- 5-Nonanone
- Di-n-butyl ketone
- Nonanone
- NONAN-5-ONE
- VALERONE
- DIBUTYL KETONE
- (n-C4H9)2CO
- 5-Nonanon
- 5-Oxononane
- butyl butyl ketone
- Butyl ketone
- Dibutylketon
- n-butyl ketone
- V8B2Y1BZ3S
- WSGCRAOTEDLMFQ-UHFFFAOYSA-N
- dibutylketone
- di-n-Butylketone
- KSC271M4B
- NSC14761
- STK802501
- SBB060073
- BBL011668
- A
- DIBUTYL KETONE [HSDB]
- UNII-V8B2Y1BZ3S
- FT-0620729
- NS00032022
- CS-W018275
- E76084
- 4-01-00-03355 (Beilstein Handbook Reference)
- EN300-220135
- J-517887
- N0294
- AS-11652
- Q27291664
- SCHEMBL106334
- NSC-14761
- AKOS005614442
- NSC 14761
- HSDB 921
- BRN 1743583
- DTXSID7022045
- A828029
- 5-Nonanone, 98%
- EINECS 207-946-5
- MFCD00009484
- 502-56-7
- DTXCID402045
- S-NORANONE
- 5Oxononane
- Dinbutyl ketone
- Nonan5one
- FN33834
-
- MDL: MFCD00009484
- Inchi: 1S/C9H18O/c1-3-5-7-9(10)8-6-4-2/h3-8H2,1-2H3
- InChI Key: WSGCRAOTEDLMFQ-UHFFFAOYSA-N
- SMILES: O=C(CCCC)CCCC
- BRN: 1743583
Computed Properties
- Exact Mass: 142.13600
- Monoisotopic Mass: 142.135765
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 6
- Complexity: 76.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Colorless transparent to yellow liquid.
- Density: 0.826 g/mL at 25 °C(lit.)
- Melting Point: −50 °C (lit.)
- Boiling Point: 186°C
- Flash Point: Fahrenheit: 141.8 ° f
Celsius: 61 ° c - Refractive Index: n20/D 1.419(lit.)
- PSA: 17.07000
- LogP: 2.93590
- Solubility: It is easily soluble in chloroform and carbon disulfide, soluble in ethanol, ether and acetone, and very slightly soluble in water.
5-Nonanone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 1224 3/PG 3
- WGK Germany:3
- Safety Instruction: S23-S24/25
- RTECS:RA8230000
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at room temperature
- Packing Group:III
- Risk Phrases:R20/21/22
- Safety Term:S23;S24/25
- Packing Group:III
5-Nonanone Customs Data
- HS CODE:29141990
- Customs Data:
China Customs Code:
2914190090Overview:
2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
5-Nonanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N102321-100ml |
5-Nonanone |
502-56-7 | 98% | 100ml |
¥170.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N102321-25ml |
5-Nonanone |
502-56-7 | 98% | 25ml |
¥110.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N102321-500ml |
5-Nonanone |
502-56-7 | 98% | 500ml |
¥695.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015193-100ml |
5-Nonanone |
502-56-7 | 98% | 100ml |
¥266 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015193-25ml |
5-Nonanone |
502-56-7 | 98% | 25ml |
¥108 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015193-500ml |
5-Nonanone |
502-56-7 | 98% | 500ml |
¥958 | 2024-05-23 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N814546-500ml |
5-Nonanone |
502-56-7 | 98% | 500ml |
1,082.00 | 2021-05-17 | |
| TRC | N649338-5mL |
5-Nonanone |
502-56-7 | 5mL |
45.00 | 2021-07-23 | ||
| TRC | N649338-10mL |
5-Nonanone |
502-56-7 | 10mL |
60.00 | 2021-07-23 | ||
| TRC | N649338-50mg |
5-Nonanone |
502-56-7 | 50mg |
75.00 | 2021-07-23 |
5-Nonanone Suppliers
5-Nonanone Related Literature
-
Christopher J. Hammond,John R. Lindsay Smith,Eiji Nagatomi,Moray S. Stark,David J. Waddington New J. Chem. 2006 30 741
-
Urszula Domańska,Andrzej Marciniak Green Chem. 2007 9 262
-
Peter S. Toth,Robert A. W. Dryfe Analyst 2015 140 1947
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David Martin Alonso,Jesse Q. Bond,Juan Carlos Serrano-Ruiz,James A. Dumesic Green Chem. 2010 12 992
-
David Martin Alonso,Jesse Q. Bond,Juan Carlos Serrano-Ruiz,James A. Dumesic Green Chem. 2010 12 992
Additional information on 5-Nonanone
Introduction to 5-Nonanone (CAS No. 502-56-7)
5-Nonanone, a compound with the chemical formula C₉H₁₈O, is a significant molecule in the field of organic chemistry and pharmaceutical research. This ketone derivative is characterized by its straight-chain structure, featuring a carbonyl group positioned at the fifth carbon atom. The compound is widely recognized for its role in various industrial and scientific applications, including its use as an intermediate in the synthesis of more complex organic molecules. With a CAS number of 502-56-7, this compound has been extensively studied for its chemical properties and potential applications in different sectors.
The molecular structure of 5-Nonanone contributes to its unique reactivity and makes it a valuable building block in organic synthesis. The presence of the carbonyl group allows for a range of chemical reactions, such as nucleophilic addition and condensation reactions, which are crucial in the development of new pharmaceuticals and specialty chemicals. Researchers have leveraged these properties to explore 5-Nonanone in the synthesis of bioactive compounds and in the development of novel synthetic pathways.
In recent years, 5-Nonanone has garnered attention for its potential applications in the field of drug discovery. Its structural similarity to certain natural products has led to investigations into its biological activity. For instance, studies have examined its role as a precursor in the synthesis of molecules with antimicrobial and anti-inflammatory properties. The compound's ability to undergo various chemical transformations makes it an attractive candidate for further exploration in medicinal chemistry.
Moreover, advancements in synthetic methodologies have enhanced the accessibility of 5-Nonanone, making it more feasible for large-scale applications. Techniques such as catalytic hydrogenation and oxidation have been optimized to produce high-purity 5-Nonanone, facilitating its use in industrial processes. These developments have not only improved the efficiency of producing 5-Nonanone but also expanded its utility in various chemical syntheses.
The industrial significance of 5-Nonanone extends beyond pharmaceuticals. It is also utilized as a flavoring agent and fragrance component due to its pleasant odor profile. The compound's volatility and solubility characteristics make it suitable for use in perfumes, cosmetics, and food additives. This versatility underscores the importance of 5-Nonanone as a multifunctional chemical entity.
In academic research, 5-Nonanone has been employed as a model compound to study reaction mechanisms and develop new catalytic systems. Its straightforward structure allows researchers to investigate fundamental principles in organic chemistry without the complexity associated with more intricate molecules. This has led to significant insights into reaction pathways and catalytic efficiency, contributing to the broader understanding of organic transformations.
The environmental impact of producing and using 5-Nonanone is another area of interest. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices align with global initiatives to promote environmentally friendly chemical processes. By adopting such methods, the production of 5-Nonanone can be made more sustainable while maintaining high standards of quality and efficiency.
The future prospects for 5-Nonanone are promising, with ongoing research exploring new applications and refining existing ones. As synthetic chemistry continues to evolve, the potential uses for this versatile compound are likely to expand further. Whether in pharmaceuticals, flavors, fragrances, or industrial applications, 5-Nonanone remains a compound of great interest and utility.
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